Dihydrocitrinone

Description

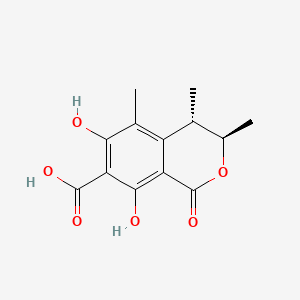

Structure

3D Structure

Properties

CAS No. |

65718-85-6 |

|---|---|

Molecular Formula |

C13H14O6 |

Molecular Weight |

266.25 g/mol |

IUPAC Name |

(3R,4S)-6,8-dihydroxy-3,4,5-trimethyl-1-oxo-3,4-dihydroisochromene-7-carboxylic acid |

InChI |

InChI=1S/C13H14O6/c1-4-6(3)19-13(18)8-7(4)5(2)10(14)9(11(8)15)12(16)17/h4,6,14-15H,1-3H3,(H,16,17)/t4-,6-/m1/s1 |

InChI Key |

VVVMDYGNIVXIIG-INEUFUBQSA-N |

SMILES |

CC1C(OC(=O)C2=C(C(=C(C(=C12)C)O)C(=O)O)O)C |

Isomeric SMILES |

C[C@@H]1[C@H](OC(=O)C2=C(C(=C(C(=C12)C)O)C(=O)O)O)C |

Canonical SMILES |

CC1C(OC(=O)C2=C(C(=C(C(=C12)C)O)C(=O)O)O)C |

Other CAS No. |

65718-85-6 |

Synonyms |

dihydrocitrinone |

Origin of Product |

United States |

Foundational & Exploratory

Dihydrocitrinone: A Technical Guide to its Discovery, Isolation, and Characterization from Aspergillus terreus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrocitrinone, a polyketide metabolite of the mycotoxin citrinin, was first identified in a mutant strain of the filamentous fungus Aspergillus terreus. As a less toxic derivative of its precursor, this compound is a molecule of significant interest in the fields of natural product chemistry and drug development. This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of this compound from Aspergillus terreus. It details the fermentation processes, extraction and purification protocols, and comprehensive spectroscopic data for the characterization of this compound. Furthermore, this guide illustrates the biosynthetic pathway of its precursor, citrinin, and outlines a typical experimental workflow for its isolation, providing a valuable resource for researchers in the field.

Introduction

Aspergillus terreus is a ubiquitous filamentous fungus known for its ability to produce a diverse array of secondary metabolites with a wide range of biological activities.[1][2] While renowned for producing the cholesterol-lowering drug lovastatin, A. terreus also synthesizes other compounds of interest, including the mycotoxin citrinin and its metabolite, this compound.[3][4]

This compound was first discovered in 1962 from a mutant strain of Aspergillus terreus that was incapable of producing citrinin.[3][5] This discovery highlighted it as a distinct metabolite and a key compound in the citrinin metabolic pathway. Chemically, this compound is a polyketide with the molecular formula C₁₃H₁₄O₆ and a molecular weight of 266.25 g/mol .[6][7] Studies have shown that this compound exhibits significantly lower cytotoxicity and genotoxicity compared to its precursor, citrinin, suggesting that its formation is a detoxification step.[8][9] This lower toxicity profile makes this compound an intriguing molecule for further investigation and potential therapeutic applications.

This guide serves as a comprehensive technical resource for the scientific community, providing detailed methodologies for the production, isolation, and characterization of this compound from Aspergillus terreus.

Biosynthesis of this compound

This compound is a direct metabolite of citrinin, which is synthesized via a polyketide pathway. The biosynthesis of citrinin in Aspergillus species involves a multi-enzyme complex, including a non-reducing polyketide synthase (NR-PKS). The process begins with the condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain, which then undergoes a series of modifications including methylation, cyclization, and oxidation to yield citrinin. This compound is subsequently formed through the reduction of citrinin.

Experimental Protocols

This section details the methodologies for the production, extraction, and purification of this compound from Aspergillus terreus.

Fungal Strain and Fermentation

A high-yield strain of Aspergillus terreus is crucial for the successful production of this compound. While the original discovery utilized a mutant strain, wild-type strains are also known to produce citrinin and its metabolites.

Fermentation Protocol:

-

Inoculum Preparation: Inoculate a suitable agar medium (e.g., Potato Dextrose Agar) with spores of Aspergillus terreus and incubate at 25-28°C for 7-10 days until sporulation is observed.

-

Seed Culture: Prepare a seed culture by inoculating a liquid medium (e.g., Potato Dextrose Broth) with spores from the agar plate. Incubate at 25-28°C on a rotary shaker at 150-180 rpm for 48-72 hours.

-

Production Fermentation: Inoculate the production medium with the seed culture (typically 5-10% v/v). A suitable production medium can be a Czapek-Dox broth supplemented with yeast extract and glucose. Fermentation is carried out in a stirred-tank bioreactor or shake flasks at 25-28°C for 10-14 days. Aeration and agitation rates should be optimized to ensure sufficient oxygen supply and nutrient distribution.

| Parameter | Value/Range |

| Culture Medium | Czapek-Dox Broth + 0.5% Yeast Extract |

| Carbon Source | Glucose (50 g/L) |

| Nitrogen Source | Sodium Nitrate (3 g/L) |

| pH | 5.5 - 6.5 |

| Temperature | 25 - 28 °C |

| Agitation | 150 - 200 rpm |

| Fermentation Time | 10 - 14 days |

Table 1: Optimized Fermentation Parameters for this compound Production.

Extraction and Purification

Following fermentation, this compound can be extracted from the culture broth and mycelium.

Extraction Protocol:

-

Separation: Separate the mycelium from the culture broth by filtration or centrifugation.

-

Mycelial Extraction: The mycelial biomass is dried and then extracted with an organic solvent such as methanol or ethyl acetate.

-

Broth Extraction: The culture filtrate is acidified to pH 3-4 and then extracted with an equal volume of ethyl acetate. This process is typically repeated three times to ensure complete extraction.

-

Concentration: The organic extracts from both the mycelium and the broth are combined and concentrated under reduced pressure to yield a crude extract.

Purification Protocol:

-

Solid-Phase Extraction (SPE): The crude extract is dissolved in a suitable solvent and subjected to solid-phase extraction (SPE) using a C18 cartridge to remove highly polar and non-polar impurities.

-

Column Chromatography: The partially purified extract is then subjected to column chromatography on silica gel. A gradient elution system of hexane and ethyl acetate, followed by ethyl acetate and methanol, can be used to separate the compounds.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing this compound are further purified by preparative HPLC on a C18 column with a mobile phase of methanol and water to obtain the pure compound.

Structural Characterization

The structure of this compound is confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound. The chemical shifts provide information about the electronic environment of the protons and carbons, while coupling constants in the ¹H NMR spectrum reveal the connectivity of the protons.

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ, multiplicity, J in Hz) |

| 1 | 171.2 | - |

| 3 | 78.5 | 4.55 (d, 10.5) |

| 4 | 35.8 | 2.80 (m) |

| 4a | 138.9 | - |

| 5 | 105.2 | - |

| 6 | 162.1 | - |

| 7 | 101.8 | - |

| 8 | 160.5 | - |

| 8a | 108.3 | - |

| 9 | 8.5 | 1.25 (d, 7.0) |

| 10 | 15.2 | 1.15 (d, 7.0) |

| 11 | 8.2 | 2.05 (s) |

| COOH | 173.5 | - |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of this compound. The fragmentation pattern observed in the MS/MS spectrum provides further structural information.

| Parameter | Value |

| Molecular Formula | C₁₃H₁₄O₆ |

| Molecular Weight | 266.25 g/mol |

| Ionization Mode | ESI- |

| [M-H]⁻ (Calculated) | 265.0718 |

| [M-H]⁻ (Observed) | 265.0712 |

| Major Fragments (m/z) | 221, 177, 149 |

Table 3: High-Resolution Mass Spectrometry Data for this compound.

Conclusion

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from Aspergillus terreus. The detailed protocols for fermentation, extraction, and purification, along with the extensive spectroscopic data, offer a valuable resource for researchers and professionals in the field of natural product chemistry and drug development. The lower toxicity of this compound compared to its precursor, citrinin, makes it a compound of significant interest for further investigation into its biological activities and potential therapeutic applications. The methodologies outlined herein can serve as a foundation for the scalable production and further exploration of this intriguing fungal metabolite.

References

- 1. researchgate.net [researchgate.net]

- 2. hmdb.ca [hmdb.ca]

- 3. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Improving Production of Citric Acid and Other Products in Filamentous Fungi | PNNL [pnnl.gov]

- 6. lcms.cz [lcms.cz]

- 7. nacalai.com [nacalai.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Dihydrocitrinone: A Comprehensive Technical Guide on its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocitrinone (DHC) is a prominent metabolite of the mycotoxin citrinin, which is produced by several species of fungi including Aspergillus, Penicillium, and Monascus.[1] While citrinin itself is a known nephrotoxin, the metabolic conversion to this compound is largely considered a detoxification pathway, as DHC exhibits significantly lower cytotoxicity and genotoxicity.[1][2][3] This document provides an in-depth technical overview of the chemical structure, physicochemical properties, biological activities, and relevant experimental protocols for this compound, tailored for professionals in research and drug development.

Chemical Structure and Identification

This compound, with the IUPAC name (3R,4S)-6,8-dihydroxy-3,4,5-trimethyl-1-oxo-3,4-dihydroisochromene-7-carboxylic acid, is a polyketide derivative. Its chemical structure is characterized by a dihydroisochromene core with multiple hydroxyl, methyl, and carboxylic acid functional groups.

| Identifier | Value |

| IUPAC Name | (3R,4S)-6,8-dihydroxy-3,4,5-trimethyl-1-oxo-3,4-dihydroisochromene-7-carboxylic acid |

| CAS Number | 65718-85-6 |

| Molecular Formula | C₁₃H₁₄O₆ |

| Molecular Weight | 266.25 g/mol |

| SMILES | C[C@@H]1--INVALID-LINK--C |

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. It is noteworthy that while some data is available, comprehensive experimental values for properties such as melting point and detailed spectral analyses are not extensively reported in publicly accessible literature.

| Property | Value | Reference |

| Appearance | Solid | [1] |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, acetonitrile) and aqueous solutions of sodium hydroxide, sodium carbonate, and sodium acetate. | [1] |

| Flash Point | 196.3 °C | [N/A] |

| Storage | Store at < -15°C in a well-closed container. | [N/A] |

Spectral Data

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a key technique for the detection and quantification of this compound in biological matrices.[4][5]

Experimental Data from PubChem[6]:

| Parameter | Value |

| Instrument | Maxis II HD Q-TOF Bruker |

| Ionization Mode | ESI Negative |

| Precursor Ion ([M-H]⁻) | 265.072 m/z |

| Major Fragment Ions (m/z) | 221.081116 (100%), 265.065887 (69.57%), 83.045883 (28.41%), 135.048111 (24.20%), 159.039215 (19.20%) |

| Parameter | Value |

| Instrument | Maxis II HD Q-TOF Bruker |

| Ionization Mode | ESI Positive |

| Precursor Ion ([M+H]⁺) | 267.086 m/z |

| Major Fragment Ions (m/z) | 249.075439 (100%), 203.070114 (34.85%), 231.064774 (18.93%), 250.079315 (7.87%), 175.074158 (5.81%) |

Note: 1H NMR, 13C NMR, IR, and UV-Vis spectral data for this compound are not extensively available in the reviewed literature. Researchers are advised to perform their own spectral analyses for detailed characterization.

Biological Activity and Toxicology

This compound is primarily recognized as the major urinary metabolite of citrinin in humans.[1] The conversion of citrinin to this compound is considered a detoxification process, as this compound demonstrates significantly lower biological activity and toxicity compared to its parent compound.[2][3]

Cytotoxicity

In vitro studies have consistently shown that this compound is less cytotoxic than citrinin.

| Cell Line | Assay | IC50 (this compound) | IC50 (Citrinin) | Exposure Time | Reference |

| V79 | Neutral Red Uptake | 320 µM | 70 µM | 24 h | [2][3] |

| V79 | Neutral Red Uptake | 200 µM | 62 µM | 48 h | [2][3] |

Genotoxicity

This compound has been shown to be non-genotoxic in in vitro assays, in stark contrast to its parent compound, citrinin.

| Assay | Cell Line | This compound Result | Citrinin Result | Concentration | Reference |

| Micronucleus Assay | V79 | No genotoxic effect | Concentration-dependent increase in micronuclei | Up to 300 µM (DHC), ≥30 µM (Citrinin) | [2][3] |

Signaling Pathways

Currently, there is a lack of specific research on the direct effects of this compound on cellular signaling pathways. The majority of studies on the mechanism of action have focused on citrinin, which has been shown to impact pathways such as the RTK/KRAS/RAF/MAPK cascade and to induce oxidative stress and mitochondrial dysfunction.[7] Given the structural similarity, it is plausible that this compound may interact with similar targets, albeit with much lower affinity and potency. However, dedicated studies are required to elucidate the specific molecular interactions of this compound.

Experimental Protocols

Neutral Red Uptake Assay for Cytotoxicity

This protocol is a generalized procedure for assessing cytotoxicity based on the ability of viable cells to incorporate and retain the supravital dye neutral red in their lysosomes.

Workflow for the Neutral Red Uptake Assay.

Detailed Steps:

-

Cell Seeding: Plate cells in a 96-well microtiter plate at a density that will not reach confluency before the end of the experiment and allow them to attach overnight.[8]

-

Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound. Include appropriate vehicle controls.[8]

-

Incubation: Incubate the plates for a defined period (e.g., 24 or 48 hours) at 37°C in a humidified 5% CO₂ atmosphere.[2][8]

-

Neutral Red Staining: Remove the treatment medium and add medium containing a specific concentration of neutral red (e.g., 40-50 µg/mL). Incubate for approximately 3 hours.[8]

-

Dye Extraction: After incubation, wash the cells with a suitable buffer (e.g., PBS) to remove unincorporated dye. Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the dye from the lysosomes of viable cells.[8]

-

Quantification: Measure the absorbance of the extracted dye using a spectrophotometer at a wavelength of approximately 540 nm. The amount of dye retained is proportional to the number of viable cells.[8]

In Vitro Micronucleus Assay for Genotoxicity

This assay is used to detect the genotoxic potential of a compound by identifying the formation of micronuclei, which are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

Workflow for the in vitro Micronucleus Assay.

Detailed Steps:

-

Cell Treatment: Expose exponentially growing cells to various concentrations of this compound, along with positive and negative controls. The treatment duration is typically short, covering a fraction of the cell cycle.[9][10]

-

Cytokinesis Block: After the treatment period, wash the cells and add fresh medium containing cytochalasin B. This agent inhibits cytokinesis, resulting in the accumulation of binucleated cells that have completed mitosis.[9][10]

-

Harvesting: After an incubation period equivalent to 1.5-2 normal cell cycle lengths, harvest the cells.[9][10]

-

Slide Preparation: Treat the harvested cells with a hypotonic solution to swell the cytoplasm, followed by fixation. Drop the fixed cells onto microscope slides and air dry.[9][10]

-

Staining: Stain the slides with a DNA-specific stain, such as Giemsa or a fluorescent dye like DAPI, to visualize the main nuclei and any micronuclei.[9]

-

Scoring: Analyze the slides under a microscope, scoring the frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000 cells per concentration).[9]

Conclusion

This compound, the primary metabolite of the mycotoxin citrinin, represents a significant detoxification product with substantially lower cytotoxic and genotoxic potential than its parent compound. This technical guide provides a consolidated overview of its chemical structure, physicochemical properties, and biological activities, alongside detailed protocols for its in vitro toxicological assessment. While there is a need for further research to fully elucidate its specific interactions with cellular signaling pathways and to establish a more comprehensive set of physicochemical data, the information presented herein serves as a valuable resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development.

References

- 1. Reviewing the Analytical Methodologies to Determine the Occurrence of Citrinin and Its Major Metabolite, this compound, in Human Biological Fluids [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Toxicity of the mycotoxin citrinin and its metabolite this compound and of mixtures of citrinin and ochratoxin A in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Citrinin Dietary Exposure Assessment Approach through Human Biomonitoring High-Resolution Mass Spectrometry-Based Data - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C13H14O6 | CID 163095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Citrinin (this compound DHC) - MycoTOX Profile (Mold Exposure) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 8. qualitybiological.com [qualitybiological.com]

- 9. criver.com [criver.com]

- 10. researchgate.net [researchgate.net]

Dihydrocitrinone: An In-depth Technical Guide to its Natural Occurrence in Penicillium and Aspergillus Species

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydrocitrinone, a metabolite of the mycotoxin citrinin, is a naturally occurring compound associated with several species of the fungal genera Penicillium and Aspergillus. While citrinin has been extensively studied for its nephrotoxic effects, this compound is gaining increasing attention as a significant biomarker of citrinin exposure and a product of fungal metabolism. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound in Penicillium and Aspergillus species. It consolidates available data on its production, details the analytical methodologies for its detection and quantification, and outlines the biosynthetic pathways involved. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a structured compilation of technical information to support further investigation and risk assessment of this mycotoxin metabolite.

Introduction

Citrinin is a polyketide mycotoxin produced by a variety of molds, including species of Penicillium, Aspergillus, and Monascus.[1][2] Its presence in food and feed poses a significant health risk due to its nephrotoxic, hepatotoxic, and carcinogenic properties. This compound is a reduced form of citrinin and is often considered its major metabolite.[1][2] While frequently detected in biological samples from humans and animals exposed to citrinin, its direct production by toxigenic fungi is an area of active research. Understanding the natural occurrence of this compound in Penicillium and Aspergillus species is crucial for accurate exposure assessment and for developing strategies to mitigate mycotoxin contamination in the food chain.

Producing Fungal Species

Several species within the Penicillium and Aspergillus genera have been identified as producers of citrinin, and consequently, are potential producers of this compound.

Table 1: Reported Citrinin-Producing Penicillium and Aspergillus Species

| Genus | Species |

| Penicillium | P. citrinum[3] |

| P. verrucosum[3] | |

| P. expansum[3] | |

| P. viridicatum | |

| Aspergillus | A. terreus |

| A. niveus | |

| A. carneus |

While the production of citrinin by these species is well-documented, specific quantitative data on the natural occurrence of this compound directly in fungal cultures is limited in the currently available scientific literature. One study has reported the conversion of citrinin to this compound by Penicillium viridicatum. Further research is needed to quantify the production levels of this compound across a wider range of species and under various environmental conditions.

Quantitative Data on this compound Occurrence

The majority of available quantitative data for this compound comes from human biomonitoring studies, where it is measured in urine and plasma as a biomarker of citrinin exposure. While this data does not directly quantify the production by the fungi themselves, it highlights the significance of this compound as a major metabolite.

Table 2: Quantitative Data of this compound in Human Biomonitoring Studies

| Matrix | Country/Population | This compound Concentration | Reference |

| Urine | Italy | Up to 2.5 ng/mg Creatinine (mean = 0.39 ng/mg Creatinine) | [4] |

Note: This table provides an example of the type of quantitative data available. A comprehensive review of all biomonitoring studies is beyond the scope of this guide.

Direct quantitative analysis of this compound in fungal cultures and contaminated commodities is an area that requires more extensive research to establish typical concentration ranges.

Biosynthesis of Citrinin and Conversion to this compound

The biosynthesis of citrinin is a complex enzymatic process involving a polyketide synthase (PKS) and several modifying enzymes. The genes responsible for this pathway are often found clustered together in the fungal genome. The conversion of citrinin to this compound involves the reduction of a ketone group. While the exact enzymatic mechanism for this conversion in Penicillium and Aspergillus is not yet fully elucidated, it is hypothesized to be a detoxification step carried out by the fungus.

Caption: Simplified pathway of citrinin biosynthesis and its conversion to this compound.

Experimental Protocols

Accurate detection and quantification of this compound require robust analytical methods. The following sections detail generalized protocols for the extraction and analysis of this compound from fungal cultures.

Extraction from Liquid Fungal Cultures

This protocol is adapted from methods for citrinin extraction and can be optimized for this compound.

-

Culture Growth: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with the fungal strain of interest. Incubate under appropriate conditions (e.g., 25-28°C, shaking at 150 rpm) for a specified period (e.g., 7-14 days).

-

Mycelial Separation: Separate the fungal mycelium from the culture broth by filtration through cheesecloth or a similar filter.

-

Extraction from Filtrate:

-

Acidify the culture filtrate to pH 2-3 with hydrochloric acid.

-

Perform liquid-liquid extraction with an equal volume of a suitable organic solvent (e.g., ethyl acetate or chloroform) three times.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under reduced pressure.

-

-

Extraction from Mycelium:

-

Lyophilize the mycelium and grind it to a fine powder.

-

Extract the powdered mycelium with a suitable solvent (e.g., methanol or acetonitrile) using sonication or shaking.

-

Centrifuge the mixture and collect the supernatant.

-

Repeat the extraction process twice more.

-

Combine the supernatants and evaporate to dryness.

-

-

Sample Reconstitution: Reconstitute the dried extracts in a small volume of the initial mobile phase for HPLC-MS/MS analysis.

Extraction from Solid Fungal Cultures

-

Culture Growth: Inoculate a solid substrate (e.g., rice, wheat, or maize) with the fungal strain. Incubate under controlled conditions of temperature and humidity.

-

Sample Preparation: After incubation, dry the entire culture and grind it to a homogeneous powder.

-

Extraction:

-

To a known amount of the powdered sample (e.g., 5-10 g), add a suitable extraction solvent (e.g., acetonitrile/water, 80:20, v/v).

-

Homogenize the mixture at high speed for a few minutes.

-

Shake the mixture on a mechanical shaker for a specified time (e.g., 30-60 minutes).

-

-

Clean-up:

-

Centrifuge the extract and filter the supernatant.

-

The extract may require a clean-up step using solid-phase extraction (SPE) cartridges (e.g., C18 or Oasis HLB) to remove interfering matrix components.

-

-

Final Preparation: Evaporate the cleaned extract to dryness and reconstitute it in the mobile phase for analysis.

HPLC-MS/MS Analysis

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound.

-

Chromatographic Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), both containing a modifier like formic acid or ammonium acetate, is commonly employed.

-

Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound must be determined and optimized.

-

Quantification: Quantification is achieved by using a calibration curve prepared with certified reference standards of this compound. The use of a stable isotope-labeled internal standard is recommended for improved accuracy.

Experimental and Analytical Workflow

The following diagram illustrates a general workflow for the analysis of this compound from fungal sources.

Caption: General workflow for this compound analysis from fungal cultures.

Conclusion and Future Perspectives

This compound is an important metabolite of citrinin, with its presence in biological samples serving as a key indicator of exposure. While its production by certain Penicillium and Aspergillus species has been established, there is a clear need for more extensive research to quantify its natural occurrence in a wider range of fungal isolates and under diverse environmental conditions. The development and validation of standardized analytical methods for the simultaneous determination of citrinin and this compound in complex matrices such as food and feed are essential for a more accurate risk assessment.

Future research should focus on:

-

Screening a larger number of Penicillium and Aspergillus strains for their ability to produce this compound.

-

Investigating the influence of substrate and environmental factors on the production of this compound.

-

Elucidating the specific enzymatic pathways and genetic regulation of citrinin conversion to this compound in these fungi.

-

Developing certified reference materials for this compound to improve the accuracy and comparability of analytical results.

A deeper understanding of the natural occurrence and formation of this compound will contribute significantly to the overall efforts in mycotoxin control and ensuring the safety of the global food supply.

References

- 1. Citrinin - Wikipedia [en.wikipedia.org]

- 2. The molecular steps of citrinin biosynthesis in fungi - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. brill.com [brill.com]

- 4. Citrinin Dietary Exposure Assessment Approach through Human Biomonitoring High-Resolution Mass Spectrometry-Based Data - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Spectroscopic and Methodological Guide to Dihydrocitrinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for Dihydrocitrinone, a key metabolite of the mycotoxin Citrinin. This document summarizes the available Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, details the experimental protocols for their acquisition, and presents a relevant biological pathway. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, toxicology, and drug development.

Spectroscopic Data Analysis

The structural elucidation and confirmation of this compound rely on a combination of spectroscopic techniques. The following sections present a summary of the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 3-H | 4.35 | dq | 3.1, 6.5 |

| 4-H | 2.95 | dq | 3.1, 7.2 |

| 3-CH₃ | 1.35 | d | 6.5 |

| 4-CH₃ | 1.19 | d | 7.2 |

| 5-CH₃ | 2.15 | s | - |

| 6-OH | 11.5 (broad s) | s | - |

| 8-OH | 9.8 (broad s) | s | - |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Atom No. | Chemical Shift (δ, ppm) |

| 1 | 171.2 |

| 3 | 79.8 |

| 4 | 38.5 |

| 4a | 102.1 |

| 5 | 108.7 |

| 5-CH₃ | 9.2 |

| 6 | 162.5 |

| 7 | 100.9 |

| 8 | 160.1 |

| 8a | 138.9 |

| 3-CH₃ | 19.5 |

| 4-CH₃ | 15.1 |

| 7-C=O | 174.3 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is crucial for the accurate identification of this compound, especially in complex biological matrices.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ionization Mode | Adduct | Theoretical m/z | Measured m/z |

| ESI- | [M-H]⁻ | 265.0712 | 265.0717 |

| ESI+ | [M+H]⁺ | 267.0863 | 267.0868 |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule based on their characteristic absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3400-3200 | Broad | O-H stretch (phenolic and carboxylic acid) |

| 2980-2850 | Medium | C-H stretch (aliphatic) |

| 1720 | Strong | C=O stretch (carboxylic acid) |

| 1680 | Strong | C=O stretch (lactone) |

| 1620 | Strong | C=C stretch (aromatic) |

| 1250 | Strong | C-O stretch |

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the acquisition of the spectroscopic data presented above.

Synthesis of this compound

The synthesis of (±)-dihydrocitrinone can be performed based on the procedure reported by Bergmann et al. (2018).[1][2] This involves the reduction of the mycotoxin Citrinin.

NMR Spectroscopy

NMR spectra are typically recorded on a high-field spectrometer (e.g., 400 MHz or higher). The sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Mass Spectrometry

High-resolution mass spectra are acquired using techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is typically introduced via liquid chromatography (LC) to separate it from other components.

Infrared Spectroscopy

IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample is prepared as a KBr (potassium bromide) pellet or as a thin film. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Biological Pathway

This compound is primarily known as a detoxification metabolite of Citrinin. The conversion of Citrinin to this compound is a key step in the biotransformation of this mycotoxin in vivo.

Detoxification of Citrinin

The metabolic conversion of Citrinin to this compound involves the enzymatic reduction of a ketone functional group to a hydroxyl group. This process is considered a detoxification pathway as this compound exhibits lower toxicity than its parent compound, Citrinin.

Experimental Workflow

The overall process for the analysis of this compound, from sample preparation to data acquisition and interpretation, can be summarized in the following workflow.

References

Dihydrocitrinone (CAS No. 65718-85-6): A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocitrinone (DHC), identified by the CAS number 65718-85-6, is a primary metabolite of the mycotoxin citrinin (CIT).[1][2][3] Citrinin is produced by several species of fungi, including Aspergillus, Penicillium, and Monascus, and is a known contaminant of various food commodities such as grains, fruits, and spices.[4][5] this compound is formed in the human body following oral exposure to citrinin and is predominantly excreted in the urine, making it a critical biomarker for assessing human exposure to its parent mycotoxin.[1][2][3] Notably, the metabolic conversion of citrinin to this compound is considered a detoxification process, as this compound exhibits significantly lower cytotoxicity and genotoxicity than its precursor.[2][5][6]

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, biological activity, and relevant experimental protocols. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and toxicological studies.

Physicochemical and Toxicological Data

The fundamental properties of this compound are summarized in the tables below, offering a clear comparison of its characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 65718-85-6 | [7][8] |

| Molecular Formula | C₁₃H₁₄O₆ | [7][8] |

| Molecular Weight | 266.25 g/mol | [7][8] |

| IUPAC Name | (3R,4S)-6,8-dihydroxy-3,4,5-trimethyl-1-oxo-3,4-dihydroisochromene-7-carboxylic acid | [8] |

| Boiling Point | 506.6°C at 760 mmHg | [9] |

| Flash Point | 196.6°C | [9] |

| Density | 1.405 g/cm³ | [9] |

| Storage Temperature | < -15°C | [7] |

Table 2: Toxicological Data for this compound in Comparison to Citrinin

| Parameter | This compound (DHC) | Citrinin (CIT) | Cell Line | Assay Duration | Reference |

| IC50 (Cytotoxicity) | 320 µM | 70 µM | V79 | 24 h | [5][6] |

| IC50 (Cytotoxicity) | 200 µM | 62 µM | V79 | 48 h | [5][6] |

| Genotoxicity | No genotoxic effect up to 300 µM | Genotoxic at ≥30 µM | V79 | - | [5][6] |

Biological Activity and Detoxification Pathway

This compound is the major urinary metabolite of citrinin.[1][2] The biotransformation of citrinin to this compound is a crucial detoxification step, as this compound demonstrates significantly reduced cytotoxic and genotoxic potential.[2][5][6] While citrinin is known to induce cellular damage through various mechanisms, including the activation of stress-responsive signaling pathways and induction of apoptosis, this compound is considered to be substantially less harmful.

The metabolic conversion of citrinin to this compound is a key area of study in the toxicological assessment of citrinin exposure. The following diagram illustrates this detoxification pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. Citrinin Dietary Exposure Assessment Approach through Human Biomonitoring High-Resolution Mass Spectrometry-Based Data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Toxicity of the mycotoxin citrinin and its metabolite this compound and of mixtures of citrinin and ochratoxin A in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Activation of ERK and JNK signaling pathways by mycotoxin citrinin in human cells (Journal Article) | OSTI.GOV [osti.gov]

- 8. mdpi.com [mdpi.com]

- 9. Citrinin induces apoptosis via a mitochondria-dependent pathway and inhibition of survival signals in embryonic stem cells, and causes developmental injury in blastocysts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dihydrocitrinone: Molecular Properties and Analytical Determination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and analytical methodologies for Dihydrocitrinone, a key metabolite of the mycotoxin Citrinin. The information presented herein is intended to support research, drug development, and toxicological studies involving this compound.

Core Molecular Data

This compound is primarily recognized as the major urinary metabolite of Citrinin in humans.[1][2] The conversion of Citrinin to this compound is considered a detoxification process, as the metabolite exhibits lower cytotoxicity and genotoxicity.[3][4][5] Its detection in biological fluids serves as a critical biomarker for assessing human exposure to Citrinin.[1]

The fundamental molecular attributes of this compound are summarized in the table below. These values are essential for mass spectrometry-based identification and quantification.

| Parameter | Value | Source |

| Molecular Formula | C₁₃H₁₄O₆ | [3][4][6][7] |

| Average Molecular Weight | 266.25 g/mol | [1][3][6][7] |

| Exact Mass (Monoisotopic) | 266.0800 Da | Calculated |

| CAS Number | 65718-85-6 | [6] |

Experimental Protocols for Identification and Quantification

The accurate determination of this compound in biological matrices, such as urine, is critical for exposure assessment. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the predominant analytical technique.

This section details a representative protocol for the quantification of this compound in human urine using Ultra-High-Performance Liquid Chromatography coupled to High-Resolution Mass Spectrometry (UHPLC-HRMS).

2.1.1. Sample Preparation

Effective sample preparation is crucial to remove matrix interferences and concentrate the analyte.

-

Initial Centrifugation : Centrifuge the urine sample to pellet any solid debris.

-

Supernatant Collection : Collect 1 mL of the supernatant and add 1 mL of acetonitrile. Vortex the mixture for 30 seconds.

-

Salting-Out and Cleanup : Add a mixture of 0.3 g of sodium chloride and 30 mg of C18 sorbent. Vortex for another 30 seconds and then centrifuge.

-

Final Steps : Collect the upper acetonitrile layer and evaporate it to dryness under a gentle stream of nitrogen at 45°C. Reconstitute the residue in 0.5 mL of a methanol/water (70:30 v/v) solution containing 0.1% formic acid. Filter the final solution through a 0.2 μm filter before injection.[3][6]

2.1.2. Chromatographic Conditions

-

System : Ultra-High-Performance Liquid Chromatograph (UHPLC).[3][6]

-

Column : Luna Omega (50 × 2.1 mm, 1.6 μm) or equivalent C18 column.[6]

-

Mobile Phase A : Water with 5 mM ammonium formate and 0.1% formic acid.[6]

-

Mobile Phase B : Methanol with 5 mM ammonium formate and 0.1% formic acid.[6]

-

Gradient Elution : A typical gradient starts with a low percentage of mobile phase B, increases to a high percentage to elute the analyte, and then returns to initial conditions for column re-equilibration.[3][6]

2.1.3. Mass Spectrometry Parameters

-

Instrument : Q-Exactive Orbitrap Mass Spectrometer or similar high-resolution mass spectrometer.[3][6]

-

Ionization Mode : Electrospray Ionization (ESI), often operated in both positive and negative modes to determine the most intense ion.[3] For this compound, the [M-H]⁻ adduct in negative mode is commonly used.[6]

-

Data Acquisition : Full scan mode for accurate mass measurement and targeted MS/MS for fragmentation analysis and confirmation.

-

Key Mass Spectrometry Data :

Logical and Metabolic Relationships

This compound's primary relevance in toxicology and clinical chemistry stems from its role as a metabolite of the mycotoxin Citrinin. Understanding this relationship is fundamental to its application as a biomarker.

The biotransformation of Citrinin to this compound is a key detoxification pathway in mammals.[3][4][5] This metabolic conversion involves the reduction of the quinone moiety of Citrinin.

References

- 1. Citrinin - Wikipedia [en.wikipedia.org]

- 2. Interaction of this compound with Native and Chemically Modified Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Citrinin Dietary Exposure Assessment Approach through Human Biomonitoring High-Resolution Mass Spectrometry-Based Data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Reviewing the Analytical Methodologies to Determine the Occurrence of Citrinin and Its Major Metabolite, this compound, in Human Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Occurrence of the mycotoxin citrinin and its metabolite this compound in urines of German adults - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In-Vitro Biological Activity of Dihydrocitrinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrocitrinone (DHC) is the primary metabolite of Citrinin (CIT), a mycotoxin produced by several species of fungi. While the toxicity of Citrinin is well-documented, this compound is generally considered a detoxification product with significantly lower biological activity. This technical guide provides an in-depth overview of the preliminary in-vitro biological activity of this compound, focusing on its cytotoxic effects. This document summarizes available quantitative data, details relevant experimental protocols, and presents key processes through structured diagrams to support further research and development. Current literature, as reviewed for this guide, indicates a significant lack of data on the specific anticancer and antimicrobial activities of this compound itself, with most research focusing on its role as a less toxic metabolite of Citrinin.

Introduction

Citrinin is a nephrotoxic mycotoxin that contaminates various food commodities.[1][2] In humans and animals, Citrinin is metabolized into this compound.[3] This biotransformation is considered a detoxification step, as this compound has demonstrated markedly lower cytotoxic and genotoxic potential in in-vitro studies.[2][4] Understanding the biological activity profile of this compound is crucial for a comprehensive risk assessment of Citrinin exposure and for evaluating any potential, albeit seemingly limited, bioactivities of the metabolite itself.

Cytotoxicity Profile of this compound

The primary in-vitro biological activity reported for this compound is its cytotoxicity, which has been shown to be significantly lower than that of its parent compound, Citrinin.

Quantitative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxic potency of this compound compared to Citrinin.

| Compound | Cell Line | Exposure Time | IC50 Value (µM) | Assay | Reference |

| This compound | V79 | 24 hours | 320 | Neutral Red Uptake | [2] |

| V79 | 48 hours | 200 | Neutral Red Uptake | [2] | |

| Citrinin | V79 | 24 hours | 70 | Neutral Red Uptake | [2] |

| V79 | 48 hours | 62 | Neutral Red Uptake | [2] |

V79 cells are Chinese hamster lung fibroblasts.

Genotoxicity

In contrast to Citrinin, which induces concentration-dependent increases in micronucleus frequencies, this compound has been shown to have no genotoxic effect at concentrations up to 300 µM.[2]

Anticancer and Antimicrobial Activity

Extensive literature searches did not yield specific studies on the in-vitro anticancer or antimicrobial activities of this compound. The overwhelming focus of existing research is on its role as a detoxified metabolite of Citrinin. Therefore, no quantitative data, experimental protocols, or signaling pathways for these activities can be provided at this time.

Experimental Protocols

The following is a detailed methodology for the Neutral Red Uptake (NRU) assay, which has been used to determine the cytotoxic effects of this compound.[5]

Neutral Red Uptake (NRU) Assay for Cytotoxicity

Principle: This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes. The amount of dye absorbed is proportional to the number of viable cells in the culture.

Materials:

-

V79 cells

-

Culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

Neutral Red solution (50 µg/mL in PBS)

-

Desorbing solution (e.g., 1% acetic acid in 50% ethanol)

-

96-well cell culture plates

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed V79 cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Exposure: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include untreated and solvent (DMSO) controls.

-

Incubation: Incubate the plates for the desired exposure times (e.g., 24 and 48 hours).

-

Neutral Red Staining: After incubation, remove the treatment medium and wash the cells with PBS. Add 100 µL of the Neutral Red solution to each well and incubate for 3 hours.

-

Dye Desorption: After staining, remove the Neutral Red solution, wash the cells with PBS, and add 150 µL of the desorbing solution to each well.

-

Absorbance Measurement: Shake the plates for 10 minutes on a microplate shaker to ensure complete dissolution of the dye. Measure the absorbance at a wavelength of 540 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the results to determine the IC50 value (the concentration of the compound that causes a 50% reduction in cell viability).

Visualizations

Metabolic Conversion of Citrinin to this compound

Caption: Metabolic pathway of Citrinin to this compound.

Experimental Workflow for Cytotoxicity Assessment

Caption: Workflow for the Neutral Red Uptake assay.

Conclusion

The available in-vitro data for this compound primarily characterize it as a metabolite of Citrinin with substantially reduced cytotoxicity and a lack of genotoxicity. This supports the view of its formation as a detoxification pathway. There is a notable absence of research into other potential biological activities, such as anticancer or antimicrobial effects. This guide provides the foundational data and methodologies for the cytotoxic assessment of this compound and highlights a significant gap in the scientific literature regarding its broader bioactivity profile, presenting an opportunity for future research.

References

- 1. researchgate.net [researchgate.net]

- 2. Toxicity of the mycotoxin citrinin and its metabolite this compound and of mixtures of citrinin and ochratoxin A in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interaction of this compound with Native and Chemically Modified Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reviewing the Analytical Methodologies to Determine the Occurrence of Citrinin and Its Major Metabolite, this compound, in Human Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Dihydrocitrinone Quantification

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of dihydrocitrinone (DH-CIT), a major metabolite of the mycotoxin citrinin (CIT), in biological matrices. The protocols are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the most widely used and sensitive technique for the detection of these compounds.[1][2]

Introduction

This compound is a key biomarker for assessing human exposure to citrinin, a nephrotoxic mycotoxin produced by several species of Penicillium, Aspergillus, and Monascus.[3][4] Monitoring DH-CIT levels in biological fluids such as urine and plasma is crucial for toxicological studies and human biomonitoring.[1][5] Urinary levels of DH-CIT have been reported to be three to seventeen times higher than the parent mycotoxin, making it a sensitive indicator of exposure.[1] This document outlines standardized procedures for sample preparation and instrumental analysis to ensure accurate and reproducible quantification of this compound.

Analytical Methods Overview

The quantification of this compound in biological samples typically involves sample preparation to isolate the analyte and remove matrix interferences, followed by instrumental analysis. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is the preferred method due to its high sensitivity and selectivity.[1][2][3][5]

Key Analytical Techniques:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity for detecting low concentrations of DH-CIT in complex matrices.[2][3][5]

-

Ultra-High-Performance Liquid Chromatography (UHPLC-MS/MS): Provides faster analysis times and improved resolution.[1][5]

-

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD): An alternative for citrinin, which is naturally fluorescent, but LC-MS/MS is generally preferred for its higher sensitivity, especially for DH-CIT.[1]

Experimental Protocols

Protocol 1: this compound Quantification in Urine by UHPLC-MS/MS

This protocol details a method for the sensitive quantification of this compound in human urine samples.

1. Materials and Reagents

-

Analytical Standards: this compound (HPLC purity >98%) and stable isotope-labeled internal standard (e.g., ¹³C-labeled citrinin).[6]

-

Solvents: Acetonitrile, Methanol, Water (LC-MS grade), Formic acid.

-

Reagents: Sodium chloride, C18 sorbent.

-

Equipment:

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

UHPLC system coupled to a triple quadrupole mass spectrometer

-

Syringe filters (0.2 µm PTFE).[6]

-

2. Sample Preparation: Salting-Out Liquid-Liquid Extraction

This method is a simple and affordable sample preparation technique.[6][7]

-

Transfer 1.5 mL of urine sample into a 2 mL microcentrifuge tube and centrifuge at 3926 x g for 3 minutes.[6][7]

-

Collect 1 mL of the supernatant and transfer it to a 15 mL screw-cap tube.[6][7]

-

Add a mixture of 0.3 g of sodium chloride and 30 mg of C18 sorbent.[6][7]

-

Vortex for 30 seconds and then centrifuge at 3926 x g for 3 minutes at 4°C.[6][7]

-

Collect the upper acetonitrile layer and evaporate to dryness under a gentle stream of nitrogen at 45°C.[6][7]

-

Reconstitute the residue in 0.5 mL of Methanol/Water (70:30 v/v) with 0.1% formic acid.[6][7]

-

Filter the reconstituted sample through a 0.2 µm syringe filter prior to UHPLC-MS/MS analysis.[6][7]

3. Instrumental Analysis: UHPLC-MS/MS

-

Chromatographic Column: A C18 reversed-phase column is typically used.[5]

-

Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), is common.

-

Column Temperature: Maintained between 21°C and 40°C.[5]

-

Injection Volume: 10 µL.[5]

-

Mass Spectrometry: Electrospray ionization (ESI) in either positive or negative ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.

4. Quantification and Data Analysis

Quantification is typically performed using an internal standard calibration method. Stable isotope-labeled internal standards, such as ¹³C-labeled citrinin, are recommended to compensate for matrix effects and variations during sample preparation.[1]

Protocol 2: this compound Quantification in Plasma by LC-MS/MS

This protocol describes a method for the analysis of this compound in human plasma.

1. Materials and Reagents

-

As listed in Protocol 1.

2. Sample Preparation: Protein Precipitation

This method is effective for cleaning up blood plasma samples.[3][4]

-

To a volume of plasma, add a precipitating agent such as acetonitrile (typically in a 1:1 or 2:1 ratio).

-

Vortex the sample vigorously to ensure complete protein precipitation.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully collect the supernatant.

-

The supernatant can be directly injected or evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.

3. Instrumental Analysis: LC-MS/MS

The instrumental conditions are similar to those described in Protocol 1. Optimization of the gradient and MS parameters may be required based on the specific instrument and column used.

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods for this compound quantification.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for this compound in Biological Matrices

| Matrix | Analytical Method | LOD (ng/mL) | LOQ (ng/mL) | Reference |

| Urine | UHPLC-MS/MS | 0.010 | 0.030 | [5] |

| Urine | LC-MS/MS | 0.05 | 0.1 | [3][4] |

| Urine | LC-MS/MS | - | 0.01 µg/L | [8] |

| Urine | Online SPE-UHPLC-MS/MS | 0.01 - 0.09 | - | [9] |

| Plasma | LC-MS/MS | - | - | [5] |

Table 2: Recovery Rates for this compound Analysis

| Matrix | Sample Preparation | Recovery (%) | Reference |

| Urine | Solid-Phase Extraction | 81 - 108 | [8] |

Visualizations

Experimental Workflow for DH-CIT Quantification in Urine

Caption: Workflow for this compound Quantification in Urine.

Logical Relationship of Analytical Steps

Caption: Logical Flow of the this compound Analytical Process.

References

- 1. Reviewing the Analytical Methodologies to Determine the Occurrence of Citrinin and Its Major Metabolite, this compound, in Human Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fast and sensitive LC-MS/MS method measuring human mycotoxin exposure using biomarkers in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methods for analysis of citrinin in human blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Citrinin Dietary Exposure Assessment Approach through Human Biomonitoring High-Resolution Mass Spectrometry-Based Data - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. BAuA - Articles - MAK Commission: Mycotoxins – Determination of aflatoxins, ochratoxin A, free ochratoxin α, gliotoxin, citrinin, and this compound in urine by LC-MS/MS - Federal Institute for Occupational Safety and Health [baua.de]

- 9. mdpi.com [mdpi.com]

Application Note: High-Sensitivity LC-MS/MS Method for the Quantitative Determination of Dihydrocitrinone in Human Urine

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of dihydrocitrinone (DH-CIT), a major urinary metabolite of the mycotoxin citrinin (CIT). The protocol provides a comprehensive workflow, including sample preparation from human urine, optimized liquid chromatography and mass spectrometry conditions, and method validation parameters. This method is intended for researchers, scientists, and professionals in drug development and food safety monitoring engaged in the biomonitoring of citrinin exposure.

Introduction

Citrinin is a nephrotoxic mycotoxin produced by several species of Aspergillus, Penicillium, and Monascus. It can contaminate a variety of agricultural commodities, including grains, fruits, and spices. Human exposure to citrinin is a growing health concern. This compound is a primary metabolite of citrinin and serves as a key biomarker for assessing human exposure. Accurate and sensitive detection of this compound in biological matrices such as urine is crucial for toxicological studies and risk assessment. This document provides a detailed protocol for the analysis of this compound using LC-MS/MS, a technique renowned for its high selectivity and sensitivity.

Experimental Protocols

Sample Preparation (Solid-Phase Extraction - SPE)

A solid-phase extraction method is employed for the clean-up and concentration of this compound from human urine.

Materials:

-

Human urine samples

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Acetic acid

-

C18 SPE cartridges (e.g., LiChrolut® RP-18, 500 mg, 3 mL)

-

Centrifuge

-

Nitrogen evaporator

Protocol:

-

Centrifuge 5 mL of urine sample to pellet any particulate matter.

-

To the supernatant, add 5 mL of 1 mM acetic acid in water.

-

Condition the C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

-

Load the diluted urine sample onto the conditioned SPE cartridge.

-

Wash the cartridge with a suitable solvent to remove interferences.

-

Elute the this compound from the cartridge with 3 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 80:20 water:methanol with 0.1% formic acid) for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Parameters:

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol with 0.1% Formic Acid |

| Gradient | Start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B over the run. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5-10 µL |

| Column Temperature | 40°C |

Mass Spectrometry (MS/MS) Conditions

Instrumentation:

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Parameters:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 267 |

| Product Ion 1 (m/z) (Quantifier) | 221 |

| Product Ion 2 (m/z) (Qualifier) | 249 |

| Source Temperature | Optimized for the specific instrument |

| Gas Flows | Optimized for the specific instrument |

| Capillary Voltage | Optimized for the specific instrument |

Data Presentation

The following tables summarize the quantitative data for the LC-MS/MS method for this compound detection.

Table 1: Mass Spectrometry Parameters for this compound

| Analyte | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) |

| This compound | 267 | 221 | 249 |

Table 2: Method Validation Data for this compound in Urine

| Parameter | Result |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | 0.05 ng/mL[1] |

| Limit of Quantification (LOQ) | 0.1 ng/mL[1] |

| Recovery | 85 - 110% |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 20% |

Visualizations

Caption: Workflow for this compound Analysis.

References

Application Note: High-Throughput Extraction of Dihydrocitrinone from Human Urine for Biomonitoring

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive protocol for the extraction and quantification of dihydrocitrinone (DH-CIT), a major urinary metabolite of the mycotoxin citrinin (CIT), from human urine samples. Human biomonitoring of DH-CIT is a critical tool for assessing exposure to CIT, a nephrotoxic mycotoxin found as a contaminant in various food commodities.[1] The described methodology utilizes a salting-out assisted liquid-liquid extraction (SALLE) procedure followed by a C18 sorbent clean-up, offering a cost-effective and high-throughput alternative to more complex methods like immunoaffinity chromatography.[2] The subsequent analysis by ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) ensures high sensitivity and specificity, enabling the detection of low levels of exposure.[3][4] This protocol is intended for researchers, scientists, and drug development professionals involved in toxicology, food safety, and human exposure assessment.

Introduction

Citrinin (CIT) is a mycotoxin produced by several species of Aspergillus, Penicillium, and Monascus fungi, which can contaminate grains, fruits, and other food products. Upon ingestion, CIT is metabolized in the human body primarily to this compound (DH-CIT), which is then excreted in the urine.[1][5] Studies have shown that urinary levels of DH-CIT are often higher than those of the parent compound, making it a reliable biomarker for assessing CIT exposure.[1] The conversion of CIT to DH-CIT is considered a detoxification pathway, as DH-CIT exhibits lower cytotoxicity.[5]

Accurate and sensitive measurement of DH-CIT in urine is essential for human biomonitoring studies. While various methods exist, including solid-phase extraction (SPE) with immunoaffinity columns, these can be costly and time-consuming for large sample cohorts.[2] The protocol presented here is based on a salting-out assisted liquid-liquid extraction (SALLE) which is a simpler and more affordable sample preparation technique.[2] This method, coupled with UHPLC-MS/MS analysis, provides the necessary sensitivity for detecting DH-CIT at the low concentrations typically found in human urine.[2][5]

Experimental Protocol

This protocol is adapted from the salting-out liquid-liquid extraction procedure described by Solfrizzo et al. (2021).[2]

1. Materials and Reagents

-

This compound (DH-CIT) and Citrinin (CIT) analytical standards

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid, LC-MS grade

-

Sodium chloride (NaCl), analytical grade

-

C18 sorbent

-

Ultrapure water

-

Human urine samples (first morning void is recommended)[6][7]

-

Microcentrifuge tubes (2 mL and 15 mL)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

Syringe filters (0.2 µm)

-

UHPLC-MS/MS system

2. Sample Preparation and Extraction

-

Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex each sample for 10 seconds and centrifuge at 3926 x g for 3 minutes at 4°C to pellet any sediment.[2]

-

Initial Extraction: Transfer 1 mL of the urine supernatant to a 15 mL screw-cap tube. Add 1 mL of acetonitrile.[2]

-

Salting-Out and Clean-up: Vortex the mixture for 30 seconds. Add 0.3 g of sodium chloride and 30 mg of C18 sorbent.[2]

-

Phase Separation: Vortex the tube vigorously for 30 seconds to ensure thorough mixing and facilitate the salting-out effect. Centrifuge at 3926 x g for 3 minutes at 4°C.[2]

-

Supernatant Collection: Carefully collect the upper acetonitrile layer, which contains the extracted analytes.[2]

-

Evaporation: Transfer the collected supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 45°C.[2]

-

Reconstitution: Reconstitute the dried extract in 0.5 mL of a methanol/water mixture (70:30 v/v) with 0.1% formic acid.[2]

-

Filtration: Filter the reconstituted sample through a 0.2 µm syringe filter into an autosampler vial prior to UHPLC-MS/MS analysis.[2]

3. UHPLC-MS/MS Analysis

-

Instrumentation: A high-resolution mass spectrometer such as a Q-Orbitrap is recommended for sensitive detection.[2]

-

Chromatographic Separation: A C18 analytical column is suitable for the separation of DH-CIT and CIT. A gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B) is typically used.

-

Mass Spectrometry: The mass spectrometer should be operated in electrospray ionization (ESI) mode. Both positive and negative ionization modes can be used for the detection of DH-CIT and CIT.[2] Multiple Reaction Monitoring (MRM) is commonly used for quantification.

Quantitative Data Summary

The following table summarizes the performance characteristics of the described SALLE-UHPLC-HRMS method for the analysis of this compound and citrinin in human urine, as reported by Solfrizzo et al. (2021).[2]

| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |

| This compound (DH-CIT) | 0.017 | 0.05 |

| Citrinin (CIT) | 0.003 | 0.01 |

Experimental Workflow

Caption: Workflow for this compound Extraction.

Conclusion

The described SALLE-based extraction protocol provides a reliable, sensitive, and high-throughput method for the quantification of this compound in human urine samples. This method is well-suited for large-scale human biomonitoring studies aimed at assessing exposure to the mycotoxin citrinin. The use of UHPLC-MS/MS ensures accurate and precise measurements, contributing to a better understanding of the risks associated with citrinin exposure.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Determination of Urinary Mycotoxin Biomarkers Using a Sensitive Online Solid Phase Extraction-UHPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Citrinin Dietary Exposure Assessment Approach through Human Biomonitoring High-Resolution Mass Spectrometry-Based Data - PMC [pmc.ncbi.nlm.nih.gov]

- 6. static1.squarespace.com [static1.squarespace.com]

- 7. drruscio.com [drruscio.com]

Application Note: Quantitative Analysis of Dihydrocitrinone using UHPLC-Q-Orbitrap HRMS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocitrinone (DH-CIT), a major metabolite of the mycotoxin Citrinin (CIT), is a critical biomarker for assessing human exposure to CIT.[1][2][3] Monitoring DH-CIT levels in biological matrices is essential for toxicological risk assessment. This application note details a robust and sensitive method for the quantification of this compound using Ultra-High-Performance Liquid Chromatography coupled to a Q-Orbitrap High-Resolution Mass Spectrometer (UHPLC-Q-Orbitrap HRMS). The method is suitable for the analysis of complex matrices such as urine.

Principle

This method utilizes the high separation efficiency of UHPLC and the high resolution and mass accuracy of the Q-Orbitrap mass spectrometer to achieve selective and sensitive quantification of this compound.[4][5][6] Samples are first subjected to a liquid-liquid extraction and solid-phase extraction (SPE) for cleanup and concentration. The analyte is then separated from other matrix components on a C18 reversed-phase UHPLC column using a gradient elution. Detection and quantification are performed using the Q-Orbitrap mass spectrometer in heated electrospray ionization (HESI) positive mode, monitoring the accurate mass of the protonated molecule and its characteristic fragment ions.

Experimental Protocols

Sample Preparation (Human Urine)

This protocol is adapted from a validated method for the analysis of citrinin and its metabolite in human urine.[1]

Materials:

-

Human urine samples

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Water, LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Sodium chloride (NaCl)

-

C18 solid-phase extraction (SPE) cartridges

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator

-

0.2 µm syringe filters

Procedure:

-

Centrifuge 1.5 mL of urine sample at 3926 x g for 3 minutes.

-

Transfer 1 mL of the supernatant to a clean 15 mL centrifuge tube.

-

Add 1 mL of acetonitrile, and vortex for 30 seconds for protein precipitation.

-

Add 0.3 g of sodium chloride and 30 mg of C18 sorbent.

-

Vortex for 30 seconds and then centrifuge at 3926 x g for 3 minutes at 4°C.

-

Collect the upper acetonitrile layer and evaporate to dryness under a gentle stream of nitrogen at 45°C.

-

Reconstitute the residue in 0.5 mL of MeOH/H₂O (70:30, v/v) with 0.1% formic acid.

-

Filter the reconstituted sample through a 0.2 µm syringe filter into an autosampler vial.

UHPLC-Q-Orbitrap HRMS Analysis

The following conditions are based on established methods for mycotoxin analysis.[7][8][9][10]

UHPLC System:

-

Column: C18 column (e.g., 100 x 2.1 mm, 1.7 µm)

-

Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid

-

Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient Program:

Time (min) % B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |

Q-Orbitrap HRMS System:

-

Ionization Mode: Heated Electrospray Ionization (HESI), Positive

-

Spray Voltage: 3.5 kV

-

Capillary Temperature: 320°C

-

Sheath Gas Flow Rate: 40 arbitrary units

-

Auxiliary Gas Flow Rate: 10 arbitrary units

-

Probe Heater Temperature: 350°C

-

S-Lens RF Level: 50

-

Scan Mode: Full MS / dd-MS2 (data-dependent MS2)

-

Full MS Resolution: 70,000

-

dd-MS2 Resolution: 17,500

-

Collision Energy (HCD): Stepped 15, 30, 45 eV

Data Presentation

Method Performance Parameters

The following table summarizes the typical method performance parameters for the analysis of this compound based on a validated UHPLC-Q-Orbitrap HRMS method in human urine.[1]

| Parameter | This compound (DH-CIT) |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.017 ng/mL |

| Limit of Quantification (LOQ) | 0.05 ng/mL |

| Intra-day Precision (RSDr) | < 15% |

| Inter-day Precision (RSDR) | < 20% |

| Recovery | 85-110% |

Mass Spectrometric Data

| Compound | Chemical Formula | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| This compound | C₁₃H₁₆O₅ | 253.1019 | 235.0914, 217.0808, 193.0808 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound analysis.

Proposed Fragmentation Pathway of this compound

The fragmentation of protonated this compound ([M+H]⁺) is proposed to proceed through characteristic losses of small neutral molecules.

Caption: Proposed fragmentation of this compound.

Conclusion

The described UHPLC-Q-Orbitrap HRMS method provides a highly sensitive and selective tool for the quantification of this compound in complex biological matrices. The detailed protocol and performance data demonstrate the reliability of this approach for exposure assessment and toxicological studies. The high-resolution accurate mass capability of the Orbitrap analyzer ensures confident identification and accurate quantification of the analyte.

References

- 1. Citrinin Dietary Exposure Assessment Approach through Human Biomonitoring High-Resolution Mass Spectrometry-Based Data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Development and validation of an UHPLC-Orbitrap-HRMS method for rapid determination of endogenous L-carnitine in patients on hemodialysis/peritoneal dialysis and its application to promote rational drug use - PMC [pmc.ncbi.nlm.nih.gov]

- 6. UHPLC-HRMS (orbitrap) fingerprinting in the classification and authentication of cranberry-based natural products and pharmaceuticals using multivariate calibration methods - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Multi-Mycotoxin Method Development Using Ultra-High Liquid Chromatography with Orbitrap High-Resolution Mass Spectrometry Detection in Breakfast Cereals from the Campania Region, Italy - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Dihydrocitrinone in Biological Fluids

Introduction

Dihydrocitrinone (DH-CIT) is the major urinary metabolite of citrinin (CIT), a nephrotoxic mycotoxin produced by several species of Aspergillus, Penicillium, and Monascus fungi.[1][2] Citrinin can contaminate various foodstuffs, including stored grains, cereals, spices, and fermented products.[1][3][4] Human exposure to citrinin is widespread, and biomonitoring of its metabolite, DH-CIT, in biological fluids such as urine and plasma serves as a sensitive biomarker of this exposure.[1][5] Quantitative analysis of DH-CIT is crucial for assessing human exposure levels and understanding the toxicokinetics of citrinin.[6][7] This application note provides a detailed protocol for the quantitative analysis of DH-CIT in human urine and plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[6][7][8]

Quantitative Data Summary

The concentration of this compound in biological fluids can vary significantly among individuals and populations, reflecting different levels of dietary exposure to its parent compound, citrinin.

Table 1: Quantitative Data for this compound in Human Urine

| Population | Country | DH-CIT Concentration Range (ng/mL) | Mean/Median DH-CIT Concentration (ng/mL) | Citation |

| Adults | Germany | 0.04 - 3.5 | Median: 0.3 | [5] |

| Children (2-14 years) | Germany | 0.05 - 7.62 | Median: 0.54 | [5] |

| Adults and Children | Germany | 0.04 - 7.44 | Mean: 0.64 | [9] |

| Adults and Infants | Germany | Similar to CIT concentrations | - | [10] |

| Belgian Volunteers | Belgium | pg/mL range | - | [11] |

Table 2: Quantitative Data for this compound and Citrinin in Human Plasma

| Analyte | Population | Country | Concentration Range (ng/mL) | Mean/Median Concentration (ng/mL) | Citation |

| Citrinin | German Adults | Germany | 0.11 - 0.26 | - | [10] |

| Citrinin | German Adults | Germany | 0.10 - 0.25 | - | [4] |

| Citrinin | Kidney Tumor Patients | Czech Republic | up to 0.182 | Mean: 0.061 | [4] |

| Citrinin | Adults | Tunisia | - | Mean: 0.50 | [4] |

| Citrinin | Adults | Bangladesh | - | Mean: 0.47 | [4] |

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in Human Urine by LC-MS/MS